![molecular formula C7H11NO B15300391 3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
3-Methyl-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a bioisostere of piperidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-azaspiro[3.3]heptan-2-one typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are then reduced to yield the desired azaspiro compound . The key steps include:
Thermal [2+2] Cycloaddition: This step involves the reaction of endocyclic alkenes with isocyanates under thermal conditions to form spirocyclic β-lactams.
Reduction: The β-lactam ring is reduced using alane to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-1-azaspiro[3.3]heptan-2-one has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a bioisostere of piperidine, making it valuable in the design of new pharmaceuticals.
Drug Discovery: The compound is used in the synthesis of drug candidates, particularly those targeting the central nervous system.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions due to its unique structure and reactivity.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to mimic the activity of piperidine, binding to similar sites and modulating biological pathways . This interaction can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: This compound is structurally similar and also serves as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another related compound with similar applications in medicinal chemistry.
2-Oxa-1-azaspiro[3.3]heptane: This compound includes an oxygen atom in the spirocyclic ring, offering different reactivity and applications.
Uniqueness
3-Methyl-1-azaspiro[3.3]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-methyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-6(9)8-7(5)3-2-4-7/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
YGRWJQPMNFHYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


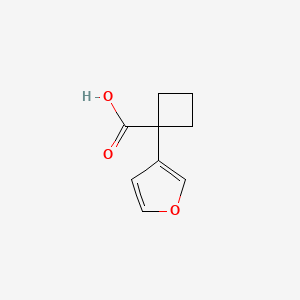
![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)
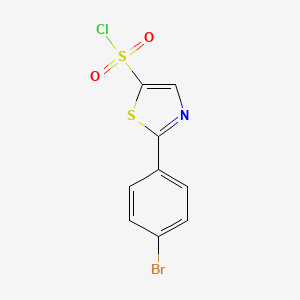
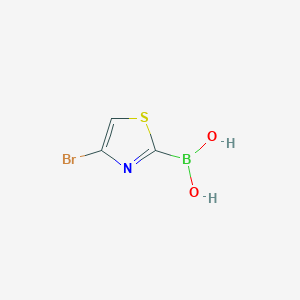
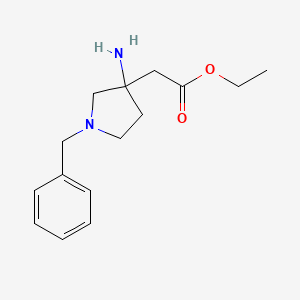
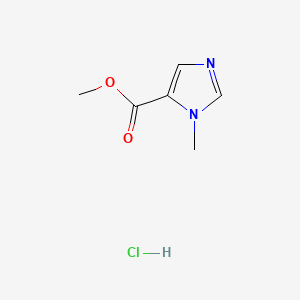
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
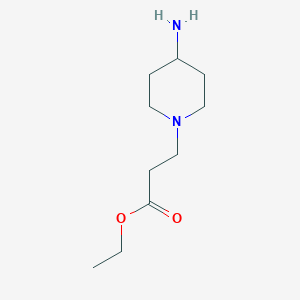
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
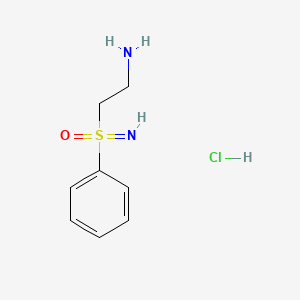
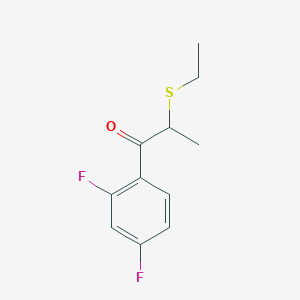
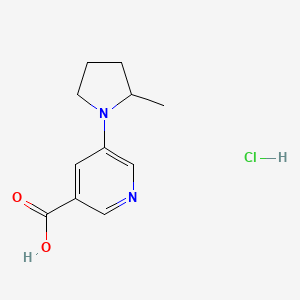
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
